4-Boronophthalic acid CAS number and properties
4-Boronophthalic acid CAS number and properties
An In-depth Technical Guide to 4-Boronophthalic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Disclaimer: This document is intended for research and development professionals. All procedures should be conducted in a controlled laboratory setting by qualified individuals, adhering to all applicable safety regulations.
Introduction: The Emergence of Boron in Medicinal Chemistry
The incorporation of boron into organic molecules has catalyzed a paradigm shift in medicinal chemistry. Once relegated to the periphery due to perceived toxicity, boron-containing compounds, particularly boronic acids, are now recognized as privileged structures in drug design.[1][2] The unique electronic properties of boron—specifically its vacant p-orbital which allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles—underpin its therapeutic efficacy.[1] This capability has been famously exploited in the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid that revolutionized the treatment of multiple myeloma and was the first of its class to receive FDA approval in 2003.[1][3][4]
This guide focuses on 4-Boronophthalic acid, a bifunctional molecule featuring both a boronic acid and two carboxylic acid moieties on a phthalic acid scaffold. Its structure presents intriguing possibilities as a versatile building block for constructing complex molecular architectures, from targeted therapeutics to advanced materials. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic principles and practical, field-proven insights to empower researchers in harnessing the potential of this unique reagent.
Core Properties and Specifications of 4-Boronophthalic Acid
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The data presented below has been consolidated from verified suppliers and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1072946-35-0 | [5][6] |
| Molecular Formula | C₈H₇BO₆ | [5] |
| Molecular Weight | 209.9 g/mol (also cited as 209.95 g/mol ) | [5][6] |
| Appearance | White to off-white solid/powder | Inferred from typical boronic acids |
| Purity | ≥95% | [6] |
| Melting Point | >160 °C (with decomposition) | |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Chemical Stability | Stable under standard ambient conditions (room temperature). Prone to dehydration and oxidation under certain conditions. |
Synthesis and Purification: A Practical Workflow
Proposed Synthetic Workflow: Palladium-Catalyzed Borylation
The conversion of an aryl halide to an aryl boronic acid is a cornerstone of modern organic synthesis. The following diagram and protocol outline a reliable pathway to 4-Boronophthalic acid.
Caption: Proposed synthesis of 4-Boronophthalic acid via Miyaura borylation.
Detailed Experimental Protocol (Hypothetical)
Rationale: This protocol is designed for robustness and high yield. The choice of Pd(dppf)Cl₂ as a catalyst is based on its proven efficacy in cross-coupling reactions with aryl bromides. Potassium acetate serves as a mild base, which is crucial to avoid unwanted side reactions with the acidic protons of the carboxylic acid groups. Anhydrous solvent and an inert atmosphere are critical to prevent the premature hydrolysis of the diboron reagent and deactivation of the catalyst.
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromophthalic acid (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous dioxane (or DMSO) to the flask via cannula. The typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.
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Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude solid in a suitable solvent (e.g., diethyl ether) and wash with 1M HCl to hydrolyze the pinacol ester to the desired boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 4-Boronophthalic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an acetone/water mixture). Due to the high polarity of the product, column chromatography on silica gel can be challenging but is feasible with polar eluents.
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Analytical Characterization: Navigating the Challenges
The analysis of boronic acids requires careful consideration due to their unique chemical nature. The hydrophilic character and the potential for boronate ester formation can complicate standard chromatographic methods.[8]
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is a powerful tool for assessing the purity of 4-Boronophthalic acid. However, the polarity of the molecule can lead to poor retention on standard C18 columns. The use of a high pH mobile phase can stabilize related boronate esters, but for the hydrophilic boronic acid itself, an ion-pairing reagent is often necessary to achieve adequate retention and peak shape.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would be 5-95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of 4-Boronophthalic acid in the initial mobile phase composition.
Other Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can be used to confirm the presence and electronic environment of the boron atom.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.
Reactivity and Mechanistic Considerations
The utility of 4-Boronophthalic acid stems from the distinct reactivity of its functional groups. The boronic acid moiety acts as a Lewis acid, capable of forming reversible covalent complexes with diols. This is a fundamental interaction exploited in sensors and drug-target binding.[9] The two carboxylic acid groups can participate in standard reactions such as esterification, amidation, and acid chloride formation, allowing for its incorporation into polymers or larger molecular scaffolds.[10]
Caption: Equilibrium of 4-Boronophthalic acid with a diol to form a cyclic boronate ester.
Applications in Drug Discovery and Development
While specific applications of 4-Boronophthalic acid are still emerging, its structure is highly suggestive of its potential utility, drawing from the extensive history of boronic acids in medicine.[4][11]
Proteasome and Serine Protease Inhibition
Boronic acids are renowned for their ability to inhibit serine proteases by forming a stable, yet reversible, tetrahedral intermediate with the active site serine residue.[3] The success of Bortezomib and Ixazomib as proteasome inhibitors for multiple myeloma has firmly established this paradigm.[1][3] 4-Boronophthalic acid could serve as a foundational fragment for developing novel inhibitors, where the dicarboxylic acid portion can be functionalized to achieve specific targeting and improved pharmacokinetic properties.
Caption: Conceptual workflow for elaborating 4-Boronophthalic acid into a targeted therapeutic.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the selective accumulation of ¹⁰B-containing agents in tumor cells.[11] Subsequent irradiation with thermal neutrons induces a nuclear reaction that releases high-energy particles, selectively destroying the cancer cells. The dicarboxylic acid groups of 4-Boronophthalic acid could be used to attach it to tumor-targeting molecules like antibodies or peptides, making it a candidate for developing new BNCT agents.
Development of Prodrugs and Softdrugs
The reactivity of boronic acids can be masked by forming boronate esters, which can be designed to hydrolyze under specific physiological conditions, releasing the active drug.[3] This prodrug strategy can improve solubility, stability, and oral bioavailability. 4-Boronophthalic acid provides a scaffold to explore such strategies.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-Boronophthalic acid is not widely available, the hazards can be inferred from related compounds like boric acid and other substituted phthalic acids.[12][13][14]
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | H335 |
| Reproductive Toxicity | May damage fertility or the unborn child (based on boric acid) | H360 |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust. Place it in a sealed container for proper disposal.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and moisture.
Conclusion
4-Boronophthalic acid stands at the intersection of established reactivity and novel molecular design. Its unique trifunctional nature—a Lewis acidic boronic acid flanked by two versatile carboxylic acids—positions it as a highly valuable building block for the next generation of therapeutics and functional materials. By understanding its core properties, leveraging robust synthetic and analytical protocols, and appreciating its mechanistic potential, researchers are well-equipped to explore the vast chemical space this molecule unlocks. The principles and procedures outlined in this guide provide a solid foundation for innovation, encouraging the scientific community to build upon the remarkable legacy of boron in chemistry and medicine.
References
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Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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